Unii-OY2jjk1BN9
Description
UNII-OY2jjk1BN9 is a unique identifier assigned by the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous scientific descriptions for substances relevant to medicine and translational research, ensuring consistency in regulatory and research contexts .
Key characteristics of UNIIs include:
- Unambiguous identification: Each UNII is linked to a precise molecular structure or mixture.
- Regulatory compliance: Meets standards for medicinal product registration.
- Interoperability: Supports integration with global chemical databases (e.g., PubChem, ChEMBL).
Propriétés
Numéro CAS |
60219-68-3 |
|---|---|
Formule moléculaire |
C42H78O7 |
Poids moléculaire |
695.1 g/mol |
Nom IUPAC |
[2-hydroxy-3-[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]propyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H78O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)48-37-39(43)35-47-36-40(44)38-49-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3/b19-17-,20-18- |
Clé InChI |
AZPFEYANVWPOHJ-CLFAGFIQSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(O)COCC(O)COC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O |
Autres numéros CAS |
60219-68-3 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
To contextualize UNII-OY2jjk1BN9, we compare it with two functionally and structurally related compounds. Due to the lack of explicit data on UNII-OY2jjk1BN9 in the evidence, this analysis relies on general principles for compound comparison outlined in chemical journal guidelines and regulatory frameworks .
Table 1: General Comparison Framework
Key Contrasts
Structural Specificity: UNII-OY2jjk1BN9’s structural ambiguity limits direct comparison. In contrast, Compound A (a benzoic acid derivative) has well-defined functional groups (e.g., carboxyl, aryl), enabling predictable reactivity and solubility . Compound B (heterocyclic amine) exhibits basicity and hydrogen-bonding capacity, which influence pharmacokinetics—a trait absent in non-nitrogenous analogs .
Regulatory and Industrial Relevance :
- UNIIs are mandatory for FDA submissions, whereas Compound A may bypass GSRS if already cataloged in public databases (e.g., CAS Registry) .
- Compound B ’s experimental status necessitates additional characterization (e.g., elemental analysis, stability studies) to meet GSRS standards .
Data Transparency: Journals like the Beilstein Journal of Organic Chemistry require full experimental details for new compounds, including spectra and synthetic protocols . UNII-OY2jjk1BN9’s lack of public data highlights a gap in accessibility for non-regulatory researchers.
Research Findings and Limitations
Critical Insights
- Regulatory vs. Academic Priorities : UNIIs emphasize regulatory identification, whereas academic studies prioritize mechanistic and synthetic details (e.g., reaction conditions, stereochemistry) .
- Data Gaps : The absence of structural and spectral data for UNII-OY2jjk1BN9 precludes meaningful structure-activity relationship (SAR) analysis, a cornerstone of medicinal chemistry .
Recommendations
Enhanced Data Sharing: Regulatory bodies could collaborate with journals to publish non-proprietary UNII data (e.g., simplified spectra, physicochemical properties).
Standardized Comparisons : Adopt IUPAC guidelines for naming and classifying analogs to ensure consistency in functional and structural comparisons .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
